Ethyl 2-bromo-4-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-bromo-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSROUWCKUYSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621161 | |

| Record name | Ethyl 2-bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651341-68-3 | |

| Record name | Ethyl 2-bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-bromo-4-fluorobenzoate

CAS Number: 651341-68-3

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Halogenated Building Block

In the landscape of modern medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount for dictating molecular interactions, reactivity, and ultimately, function. Ethyl 2-bromo-4-fluorobenzoate is a key synthetic intermediate whose value lies in the strategic placement of its substituents. The electron-withdrawing fluorine atom at the 4-position modulates the electronic character of the phenyl ring, influencing acidity and metabolic stability, while the bromine atom at the 2-position provides a versatile synthetic handle for a variety of cross-coupling reactions.[1][2] This guide provides an in-depth examination of this compound, from its fundamental properties to its synthesis and strategic application in complex molecule construction.

Physicochemical and Structural Properties

This compound (C₉H₈BrFO₂) is a compound whose physical state and solubility are critical for its application in a laboratory setting.[3] The key to its utility is the orthogonal reactivity of its functional groups: the ethyl ester, the aryl bromide, and the aryl fluoride. The ester provides a site for hydrolysis or amidation, while the bromine atom is a prime participant in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2]

Quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 651341-68-3 | [3] |

| Molecular Formula | C₉H₈BrFO₂ | [3] |

| Molecular Weight | 247.06 g/mol | [3] |

| Boiling Point | 258.86 °C at 760 mmHg | [4] |

| Density | 1.504 g/cm³ | [4] |

| Refractive Index | 1.525 | [4] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [3] |

| LogP (calculated) | 2.7649 | [3] |

| Synonym | Benzoic acid, 2-bromo-4-fluoro-, ethyl ester | [3] |

Synthesis and Purification: A Validated Protocol

The most direct and reliable method for the preparation of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2-bromo-4-fluorobenzoic acid. The use of thionyl chloride as a catalyst is a field-proven choice that activates the carboxylic acid towards nucleophilic attack by ethanol, proceeding through an acyl chloride intermediate to drive the reaction to completion with high efficiency.[5]

Experimental Protocol: Esterification of 2-bromo-4-fluorobenzoic acid

This protocol details a robust, self-validating laboratory procedure for the synthesis and purification of the title compound.

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4-fluorobenzoic acid (1.0 eq.) in anhydrous ethanol (approx. 10 volumes). The use of anhydrous ethanol is critical to prevent the hydrolysis of the thionyl chloride and the acyl chloride intermediate, maximizing yield.

-

Catalyst Addition: Cool the solution in an ice bath (0 °C). Slowly add thionyl chloride (2.0 eq.) dropwise to the stirred solution. This exothermic reaction should be controlled to prevent excessive heat generation.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 78 °C). Maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully concentrate the mixture under reduced pressure to remove the excess ethanol and thionyl chloride. The residue is then re-dissolved in ethyl acetate. This organic phase is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), water, and finally, a saturated brine solution (to aid in the separation of the organic and aqueous layers).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting crude liquid is purified by silica gel column chromatography to afford this compound as a pure product.[5]

The workflow for this synthesis is illustrated below.

Spectroscopic Characterization: A Self-Validating System

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-O-CH₂-) of the ethyl group. The aromatic region will display complex multiplets corresponding to the three protons on the phenyl ring, with coupling patterns influenced by both the bromine and fluorine atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six aromatic carbons. The carbon atoms bonded to fluorine will exhibit characteristic splitting (C-F coupling).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorption bands would confirm the presence of the main functional groups: a strong C=O stretch for the ester carbonyl group (typically around 1720 cm⁻¹), C-O stretches for the ester linkage, and characteristic bands for the C-Br, C-F, and aromatic C-H bonds.

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its natural isotopic abundance (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile building block for more complex molecules, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs).[6][7] Its precursor, 2-bromo-4-fluorobenzoic acid, is noted for its use in developing novel anti-inflammatory and anti-cancer agents.[6] The ethyl ester derivative serves as a protected form of the carboxylic acid, which is often more suitable for coupling reactions due to its increased solubility in organic solvents and the non-acidic nature of the molecule.

The logical application of this intermediate follows a clear strategic path in multi-step synthesis, as depicted below.

References

Ethyl 2-bromo-4-fluorobenzoate physical properties

An In-depth Technical Guide to Ethyl 2-bromo-4-fluorobenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties, synthesis, applications, and safety protocols for this compound (CAS No. 651341-68-3), a key building block in modern medicinal and materials chemistry. This document is intended for researchers, chemists, and drug development professionals who require a technical understanding of this versatile reagent.

Core Properties and Specifications

This compound is a substituted aromatic ester. The strategic placement of the bromo and fluoro groups on the benzene ring, combined with the ethyl ester functionality, makes it a highly valuable intermediate for introducing complex functionalities in multi-step organic syntheses.[1] The bromine atom, for instance, is an excellent leaving group and a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Physicochemical Data Summary

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 651341-68-3 | [2] |

| Molecular Formula | C₉H₈BrFO₂ | [2] |

| Molecular Weight | 247.06 g/mol | [1][2] |

| Appearance | Colorless to light yellow or pale-brown liquid | [1] |

| Boiling Point | 258.86 °C at 760 mmHg (Predicted) | [1] |

| Purity | Typically ≥96% | [1][2] |

| Storage | Store at room temperature in a dry, sealed container | [1][2] |

Synthesis Protocol: Fischer-Speier Esterification

A standard and reliable method for synthesizing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 2-bromo-4-fluorobenzoic acid. This acid-catalyzed reaction with ethanol is a cornerstone of organic synthesis.

Mechanistic Rationale

The choice of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is critical. The reaction mechanism proceeds via the following steps:

-

Protonation of the Carbonyl: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the now highly electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a very stable leaving group.

-

Deprotonation: The final step involves the deprotonation of the remaining carbonyl oxygen to regenerate the acid catalyst and yield the final ethyl ester product.

Experimental Workflow

The following protocol outlines a typical laboratory-scale synthesis. A similar procedure has been documented for the synthesis of related halo-substituted benzoates.[3]

Materials:

-

2-bromo-4-fluorobenzoic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-bromo-4-fluorobenzoic acid with an excess of absolute ethanol (e.g., 10 mL per gram of acid).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Allow the reaction to proceed for 12 hours to ensure complete conversion.

-

Workup - Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by silica gel column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Fischer-Speier esterification workflow.

Applications in Research and Development

This compound is not an end-product but a crucial intermediate. Its value lies in its utility as a scaffold for building more complex molecules with desired biological or material properties.

-

Pharmaceutical Synthesis: It serves as a precursor for Active Pharmaceutical Ingredients (APIs). The unique combination of substituents allows for selective modifications, which is essential in drug discovery for optimizing properties like metabolic stability, bioavailability, and target binding affinity.[1][4]

-

Agrochemicals: Similar to pharmaceuticals, this compound is used in the synthesis of new pesticides and herbicides where the fluoro and bromo groups can enhance the efficacy and environmental profile of the final product.[1]

-

Material Science: The ester functionality allows for its incorporation into polymers or other materials, while the bromo- and fluoro-substituted aromatic ring can impart specific electronic or physical properties.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear suitable protective gloves.

-

Eye Protection: Use tight-sealing safety goggles or a face shield.[7]

-

Clothing: Wear a lab coat to prevent skin contact.

-

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[5]

Storage and Disposal

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[2][6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

References

Ethyl 2-bromo-4-fluorobenzoate molecular weight

An In-Depth Technical Guide to Ethyl 2-bromo-4-fluorobenzoate: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key chemical intermediate in the fields of pharmaceutical and agrochemical research. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's fundamental properties, provides a detailed synthesis protocol, and explores its applications as a versatile building block in the synthesis of complex molecules.

Core Properties and Molecular Structure

This compound (CAS No. 651341-68-3) is a halogenated aromatic ester.[1] Its structure, featuring bromo, fluoro, and ethyl ester functional groups, makes it a valuable synthon for introducing a substituted phenyl ring into larger molecules. The strategic placement of the bromine and fluorine atoms allows for selective functionalization through various cross-coupling reactions, while the ester group can be readily modified, providing multiple avenues for molecular elaboration.

Physicochemical and Computational Data

The key properties of this compound are summarized in the table below. This data is critical for planning reactions, purification, and for computational modeling studies.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.06 g/mol | [1][2] |

| CAS Number | 651341-68-3 | [1][2] |

| Boiling Point | 258.86 °C at 760 mmHg (Predicted) | [2] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.76 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

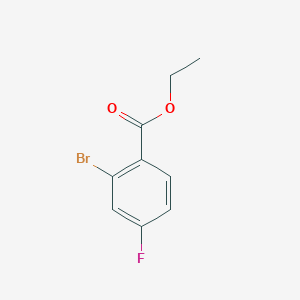

Molecular Structure Diagram

The following diagram illustrates the two-dimensional structure of this compound, highlighting the spatial arrangement of its constituent atoms and functional groups.

Caption: Molecular structure of this compound.

Synthesis Protocol: Fischer Esterification

The most direct and reliable method for synthesizing this compound is the Fischer esterification of 2-bromo-4-fluorobenzoic acid with ethanol, catalyzed by a strong acid. This method is highly efficient for gram-scale synthesis in a laboratory setting. A similar procedure is documented for related halo-substituted benzoic acids.[3]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning that successful completion of each step is confirmed by observable changes or straightforward analytical checks before proceeding to the next.

Materials:

-

2-bromo-4-fluorobenzoic acid

-

Absolute Ethanol (EtOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-bromo-4-fluorobenzoic acid in 100 mL of absolute ethanol. The acid should fully dissolve with stirring.

-

Catalyst Addition (Causality): Cool the solution in an ice bath. Slowly add 2 mL of concentrated sulfuric acid dropwise. The acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is exothermic, hence the need for cooling to control the reaction rate and prevent side reactions.

-

Reflux (Driving Equilibrium): Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Allow the reaction to proceed for 12-16 hours. The use of excess ethanol and heating under reflux drives the equilibrium towards the formation of the ester product by Le Châtelier's principle.

-

Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of a saturated aqueous solution of sodium bicarbonate. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, which will deprotonate to form a water-soluble carboxylate salt.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). The organic ester product will preferentially partition into the ethyl acetate layer, while inorganic salts and the sodium carboxylate salt remain in the aqueous layer.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil or low-melting solid.

-

Purification (Validation): The crude product can be purified by silica gel column chromatography if high purity is required. The purity can be validated by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis Workflow Diagram

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate.[2] Its utility stems from the ability to use the bromo and fluoro substituents as handles for further chemical modification. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are cornerstone reactions in modern medicinal chemistry for constructing complex molecular scaffolds.

Related compounds are used in the synthesis of a wide range of therapeutics, including anticancer agents, antidepressants, and antivirals.[4][5][6] For example, the 2-bromo-4-fluorophenyl moiety can be incorporated into molecules designed to inhibit specific enzymes or receptors where this substitution pattern is optimal for binding.

Illustrative Synthetic Pathway

The diagram below illustrates a generalized synthetic pathway where this compound is used as a starting material for a hypothetical drug candidate.

Caption: A general synthetic route utilizing this compound.

Safety, Handling, and Storage

As with all halogenated organic compounds, proper safety precautions must be observed. While specific toxicity data for this compound is limited, data from structurally similar compounds indicate that it may cause skin, eye, and respiratory irritation.[7][8]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid inhalation of vapors and contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[8]

Conclusion

This compound is a high-value chemical intermediate with significant applications in research and development, particularly within the pharmaceutical industry. Its well-defined physicochemical properties and reactive functional groups provide chemists with a versatile platform for the synthesis of novel compounds. The straightforward and robust synthesis protocol ensures its accessibility for laboratory-scale production. Adherence to strict safety and handling procedures is essential when working with this and related chemical entities.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound [myskinrecipes.com]

- 3. Page loading... [guidechem.com]

- 4. csnvchem.com [csnvchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Mthis compound 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. Ethyl 4-bromo-2-fluorobenzoate | 474709-71-2 [sigmaaldrich.com]

Introduction: A Versatile Halogenated Building Block

An In-depth Technical Guide to Ethyl 2-bromo-4-fluorobenzoate

This guide provides a comprehensive technical overview of this compound, a key halogenated intermediate in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's structural characteristics, synthesis, reactivity, and applications, grounding all claims in established scientific literature.

This compound (CAS No. 651341-68-3) is a substituted aromatic ester that has emerged as a valuable building block, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure is strategically functionalized with a bromine atom, a fluorine atom, and an ethyl ester group. This unique combination of features provides multiple reactive sites, allowing for diverse and complex molecular architectures to be constructed.

The presence of both bromine and fluorine is particularly significant. The fluorine atom, a common feature in modern pharmaceuticals, can enhance desirable pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] The bromine atom, positioned ortho to the ester, serves as a versatile synthetic handle, primarily for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.[2] This guide will explore the synthesis and utility of this compound, providing the technical insights necessary for its effective application in research and development.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a benzene ring substituted with a bromine atom at position 2, a fluorine atom at position 4, and an ethoxycarbonyl group at position 1.

Table 1: Physicochemical and Computational Data

| Property | Value | Source(s) |

| CAS Number | 651341-68-3 | [4] |

| Molecular Formula | C₉H₈BrFO₂ | [4] |

| Molecular Weight | 247.06 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| SMILES | O=C(OCC)C1=CC=C(F)C=C1Br | [4] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [4] |

| LogP | 2.7649 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 2 | [4] |

| Storage | Store at room temperature | [4] |

Spectral Analysis for Structural Elucidation

Confirmation of the this compound structure relies on a combination of spectroscopic techniques. While specific spectra are proprietary, the expected characteristics are as follows:

-

¹H NMR: The spectrum would feature a triplet and a quartet in the aliphatic region corresponding to the ethyl group protons. The aromatic region would display complex splitting patterns for the three protons on the benzene ring, with couplings influenced by both the bromine and fluorine substituents.

-

¹³C NMR: The spectrum would show distinct signals for the nine carbon atoms, including the carbonyl carbon of the ester, the two aliphatic carbons of the ethyl group, and the six aromatic carbons, with their chemical shifts influenced by the attached halogens.

-

IR Spectroscopy: The infrared spectrum is expected to show a strong absorption band characteristic of the C=O (carbonyl) stretch of the ester group, typically around 1720-1740 cm⁻¹. Additional bands corresponding to C-O stretching, aromatic C=C bonds, and C-F and C-Br bonds would also be present.[1][5]

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak of nearly equal intensity, which is the definitive isotopic signature of a molecule containing one bromine atom.

Synthesis: The Fischer-Speier Esterification

The most common and direct method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-bromo-4-fluorobenzoic acid.[6][7] This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol.

The reaction is a reversible acyl substitution.[8][9] The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[6][10] The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product. To drive the equilibrium toward the product side and ensure a high yield, Le Chatelier's principle is applied by using a large excess of the alcohol or by removing the water as it is formed.[9]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol is a representative example and should be adapted and performed with appropriate safety precautions by qualified personnel.

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-fluorobenzoic acid (1.0 eq).

-

Solvent and Catalyst Addition: Add an excess of absolute ethanol (e.g., 10-20 volumes) to the flask to serve as both reactant and solvent. Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 eq) to the stirring mixture.[11][12]

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for several hours (e.g., 8-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7][11]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[12][13]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Collect the organic layer.

-

Washing: Wash the organic layer sequentially with water and then with a saturated brine solution to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[13]

-

Purification: If necessary, purify the crude this compound by silica gel column chromatography to obtain the final product with high purity.[7]

Reactivity and Synthetic Applications

This compound is a valuable intermediate due to its distinct reactive sites, which can be addressed selectively.

-

The Bromine Handle: The C-Br bond at the ortho-position is the most versatile site for further functionalization. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[1][2] This allows for the introduction of various aryl, alkyl, vinyl, or amino groups, enabling the construction of complex molecular scaffolds.

-

The Fluorine Substituent: The electron-withdrawing fluorine atom at the para-position influences the electronic properties of the aromatic ring and the reactivity of the other substituents.[2] In a drug development context, the fluorine atom can improve metabolic stability and modulate the pKa of nearby functional groups, which can enhance binding interactions with biological targets.[2][3]

-

The Ethyl Ester Group: The ester functionality can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be reduced to a primary alcohol or converted into an amide by reacting with amines. This allows for further derivatization at this position.[1]

These reactive properties make this compound a key starting material in the synthesis of numerous active pharmaceutical ingredients (APIs), including potential anti-cancer and anti-inflammatory agents.[14][15] Its structural motifs are found in a variety of complex molecules investigated in modern drug discovery programs.[16]

Safety and Handling

As with all laboratory chemicals, this compound and its precursors should be handled with care in a well-ventilated fume hood.[17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing.[18] Do not ingest or inhale vapors.[17] Keep away from sources of ignition, as organic solvents used in its synthesis are flammable.[19]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[17]

Always consult the latest Safety Data Sheet (SDS) for the compound and its reagents before use.[18][19]

Conclusion

This compound is a synthetically versatile and highly valuable intermediate. Its trifunctional nature—a reactive bromine handle for cross-coupling, a property-enhancing fluorine atom, and a modifiable ester group—provides chemists with a powerful tool for the synthesis of complex organic molecules. A thorough understanding of its structure, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the fields of medicinal chemistry, drug discovery, and materials science.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Page loading... [guidechem.com]

- 8. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. globalscientificjournal.com [globalscientificjournal.com]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. echemi.com [echemi.com]

- 14. chemimpex.com [chemimpex.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. fishersci.com [fishersci.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromo-4-fluorobenzoate

Foreword: Strategic Importance of Ethyl 2-bromo-4-fluorobenzoate

In the landscape of modern medicinal and agrochemical development, the strategic placement of halogen atoms on aromatic scaffolds is a cornerstone of molecular design. This compound (CAS No: 651341-68-3) is a quintessential example of a high-value building block, engineered for versatility and reactivity.[1][2] Its structure is not a random assortment of functional groups but a deliberate design. The fluorine atom at the 4-position enhances metabolic stability and modulates the electronic properties of the ring, while the bromine atom at the 2-position serves as a versatile synthetic handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4] This guide provides a comprehensive overview of a robust and widely adopted synthetic pathway to this critical intermediate, grounded in fundamental principles of organic chemistry and validated by established laboratory procedures.

I. The Primary Synthetic Trajectory: A Two-Stage Approach

The most reliable and industrially scalable synthesis of this compound is logically approached in two distinct stages. This methodology ensures high purity of the intermediate and final products by isolating each key transformation.

-

Stage 1: Sandmeyer Reaction - The synthesis of the carboxylic acid precursor, 2-bromo-4-fluorobenzoic acid, from an appropriate aniline derivative.

-

Stage 2: Fischer Esterification - The subsequent acid-catalyzed esterification of 2-bromo-4-fluorobenzoic acid with ethanol to yield the final target molecule.

This bifurcated approach allows for rigorous purification at the intermediate stage, which is critical for the success of the final esterification and the ultimate purity of the target compound.

Caption: Overall Synthetic Workflow.

II. Stage 1: Synthesis of 2-Bromo-4-fluorobenzoic Acid via Sandmeyer Reaction

The Sandmeyer reaction is a classic and powerful transformation used to convert aryl amines into aryl halides via a diazonium salt intermediate.[5][6] This method is exceptionally well-suited for introducing a bromine atom at a specific position on the aromatic ring, a task that can be challenging via direct electrophilic bromination due to competing directing effects of the existing substituents.

Mechanistic Rationale and Causality

The reaction proceeds through two key phases:

-

Diazotization: The primary aromatic amine (2-amino-4-fluorobenzoic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HBr) at low temperatures (0-5 °C). This converts the amino group into an aryldiazonium salt. The low temperature is critical as diazonium salts are notoriously unstable and can prematurely decompose.

-

Halogen Displacement: The diazonium salt is then treated with a copper(I) halide, in this case, copper(I) bromide (CuBr).[6] The copper(I) catalyst facilitates a single-electron transfer to the diazonium species, leading to the release of nitrogen gas (a thermodynamically potent driving force) and the formation of an aryl radical. This radical then abstracts a bromine atom from the copper(II) bromide complex formed in the process, yielding the final aryl bromide product and regenerating the copper(I) catalyst.[7]

Self-Validating Experimental Protocol

This protocol is designed for robustness, with each step serving to drive the reaction to completion and ensure a high-purity product.

Reagents:

-

2-Amino-4-fluorobenzoic acid

-

Hydrobromic acid (48% aq.)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Ice

Procedure:

-

Vessel Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-4-fluorobenzoic acid and a 48% aqueous solution of hydrobromic acid.

-

Diazotization: Cool the stirred suspension to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite in deionized water and add it dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The persistence of a positive test on starch-iodide paper for 10-15 minutes indicates the completion of diazotization.[8]

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid. Cool this mixture to 0 °C. Slowly add the cold diazonium salt solution to the stirred CuBr mixture. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion & Isolation: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of any remaining diazonium salt.[9]

-

Workup and Purification: Cool the reaction mixture to room temperature. The solid product, 2-bromo-4-fluorobenzoic acid, will precipitate. Collect the crude solid by vacuum filtration and wash thoroughly with cold deionized water to remove residual salts and acid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a high-purity solid.

Caption: Stage 1 Experimental Workflow.

III. Stage 2: Synthesis of this compound via Fischer Esterification

Fischer esterification is a cornerstone of organic synthesis, providing a direct and efficient route to esters from carboxylic acids and alcohols.[10] It is an equilibrium-controlled, acid-catalyzed process.

Mechanistic Rationale and Causality

The reaction mechanism involves several reversible steps:[11][12]

-

Carbonyl Activation: A catalytic amount of strong acid (e.g., sulfuric acid) protonates the carbonyl oxygen of the 2-bromo-4-fluorobenzoic acid. This significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer & Water Elimination: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (water). The elimination of water, facilitated by the lone pair of electrons on the remaining hydroxyl group, re-forms the carbonyl and yields a protonated ester.

-

Deprotonation: The protonated ester is deprotonated (typically by another molecule of ethanol or the conjugate base of the acid catalyst) to regenerate the acid catalyst and yield the final ester product.

To ensure a high yield, the equilibrium must be shifted towards the products. This is achieved by applying Le Châtelier's principle, typically by using a large excess of the alcohol (ethanol), which also conveniently serves as the solvent, or by removing the water as it is formed.[13][14]

Self-Validating Experimental Protocol

This protocol leverages an excess of the alcohol reactant to drive the equilibrium, a common and effective strategy.

Reagents:

-

2-Bromo-4-fluorobenzoic acid (from Stage 1)

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-bromo-4-fluorobenzoic acid in a large excess of absolute ethanol.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[15]

-

Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Reduce the volume by removing most of the excess ethanol under reduced pressure using a rotary evaporator.[16] Dilute the residue with ethyl acetate and carefully transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.[13]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil or low-melting solid.[16]

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation or silica gel column chromatography.

Caption: Stage 2 Experimental Workflow.

IV. Quantitative Data Summary

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Form | Melting Point (°C) |

| 2-Bromo-4-fluorobenzoic acid | 1006-41-3 | C₇H₄BrFO₂ | 219.01 | Solid | 172-176 |

| This compound | 651341-68-3 | C₉H₈BrFO₂ | 247.06 | Oil / Low-melting solid | N/A |

V. Conclusion

The synthesis of this compound via a two-stage process involving a Sandmeyer reaction followed by Fischer esterification represents a robust, logical, and scalable pathway. This approach provides clear control over each chemical transformation, facilitating the production of a high-purity final product. The principles and protocols detailed in this guide offer researchers and drug development professionals a solid foundation for the reliable synthesis of this pivotal chemical intermediate, empowering further innovation in the synthesis of complex, life-altering molecules.

References

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]

- 10. athabascau.ca [athabascau.ca]

- 11. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. Fischer Esterification [organic-chemistry.org]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. globalscientificjournal.com [globalscientificjournal.com]

- 16. echemi.com [echemi.com]

Spectroscopic Profile of Ethyl 2-bromo-4-fluorobenzoate: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-4-fluorobenzoate (C₉H₈BrFO₂) is a halogenated aromatic ester with significant potential as a versatile building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of novel pharmaceutical agents and functional materials necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of molecular characterization, providing a detailed fingerprint of a compound's identity and purity.

This in-depth technical guide presents a predictive analysis of the key spectroscopic data for this compound. In the absence of publicly available, experimentally derived spectra for this specific compound, this guide leverages established principles of spectroscopic interpretation and draws upon empirical data from structurally analogous compounds. By examining the spectral characteristics of closely related molecules, we can construct a highly accurate and reliable predicted spectroscopic profile for this compound, providing a valuable resource for researchers working with this important synthetic intermediate.

Molecular Structure and Predicted Spectroscopic Overview

The molecular structure of this compound forms the basis for all spectroscopic predictions. The arrangement of the ethyl ester, bromine, and fluorine substituents on the benzene ring dictates the electronic environment of each atom and bond, giving rise to a unique set of signals in various spectroscopic techniques.

Figure 1: Molecular Structure of this compound.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be characteristic of a tri-substituted benzene ring and an ethyl group. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing effects of the bromine, fluorine, and ester functionalities.

Experimental Protocol (Predicted): A sample of this compound would be dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz spectrometer.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | dd | 1H | Ar-H |

| ~7.4-7.5 | dd | 1H | Ar-H |

| ~7.1-7.2 | ddd | 1H | Ar-H |

| 4.41 | q | 2H | -OCH₂CH₃ |

| 1.40 | t | 3H | -OCH₂CH₃ |

Interpretation:

-

Aromatic Protons (δ ~7.1-7.9): The three aromatic protons will appear as distinct multiplets in the downfield region of the spectrum. The proton ortho to the ester group is expected to be the most deshielded. The coupling patterns (doublet of doublets, dd, and doublet of doublet of doublets, ddd) arise from coupling to the neighboring aromatic protons and the fluorine atom. The predicted shifts are based on data from similar compounds such as Ethyl 4-bromo-2-fluorobenzoate and Ethyl 2-bromobenzoate.[2][3]

-

Ethyl Protons (δ 4.41 and 1.40): The methylene protons (-OCH₂CH₃) are expected to appear as a quartet around 4.41 ppm due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet around 1.40 ppm due to coupling with the methylene protons. This is a characteristic pattern for an ethyl ester.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be influenced by the electronegative substituents.

Experimental Protocol (Predicted): The ¹³C NMR spectrum would be recorded on a 100 MHz spectrometer using a CDCl₃ solution of the compound with TMS as the internal standard.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Ester) |

| ~160 (d) | C-F |

| ~134 | C-Br |

| ~132 (d) | Ar-C |

| ~128 (d) | Ar-C |

| ~120 (d) | Ar-C |

| ~118 | Ar-C |

| 62.1 | -OCH₂CH₃ |

| 14.2 | -OCH₂CH₃ |

Interpretation:

-

Carbonyl Carbon (δ ~164): The ester carbonyl carbon is expected to have a chemical shift in the typical range for this functional group.

-

Aromatic Carbons (δ ~118-160): The six aromatic carbons will have distinct chemical shifts. The carbon directly attached to the fluorine atom will appear as a doublet due to C-F coupling and will be significantly downfield. The carbon attached to the bromine atom will also be downfield. The remaining aromatic carbon signals are predicted based on the analysis of related compounds like 2-Bromo-4-fluorobenzoic acid.[4] The signals for carbons near the fluorine atom will likely exhibit splitting due to C-F coupling.

-

Ethyl Carbons (δ 62.1 and 14.2): The methylene carbon (-OCH₂CH₃) is expected around 62.1 ppm, and the methyl carbon (-OCH₂CH₃) is predicted to be around 14.2 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Experimental Protocol (Predicted): The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a thin film on a NaCl plate or using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~2850-2980 | Medium | Aliphatic C-H Stretch |

| ~1720-1740 | Strong | C=O Ester Stretch |

| ~1550-1600 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-O Ester Stretch |

| ~1100-1200 | Strong | C-F Stretch |

| ~600-700 | Medium | C-Br Stretch |

Interpretation:

The most prominent peak in the IR spectrum is expected to be the strong absorption from the ester carbonyl (C=O) stretch between 1720 and 1740 cm⁻¹. The spectrum will also feature characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-O stretch of the ester. The presence of the C-F and C-Br bonds will give rise to absorptions in the fingerprint region of the spectrum. One vendor, MySkinRecipes, notes that the infrared spectrum of their this compound conforms to its structure, lending confidence to these predictions.[5]

Predicted Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol (Predicted): A mass spectrum would be acquired using an electron ionization (EI) source. The sample would be introduced via direct infusion or a GC inlet.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, there will be two peaks of nearly equal intensity at m/z 246 and 248, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Major Fragments:

-

m/z 201/203: Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.

-

m/z 173/175: Loss of the entire ethyl ester group (-COOCH₂CH₃) from the molecular ion.

-

m/z 122: Loss of bromine from the m/z 201/203 fragment.

-

m/z 94: Loss of CO from the m/z 122 fragment.

-

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a detailed and reliable set of expected ¹H NMR, ¹³C NMR, IR, and mass spectral data. This information serves as a crucial reference for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling them to confidently identify and characterize this important chemical intermediate in their experimental work. The presented data and interpretations are intended to guide analytical efforts and facilitate the seamless integration of this compound into synthetic workflows.

References

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of Ethyl 2-bromo-4-fluorobenzoate

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 2-bromo-4-fluorobenzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this key chemical intermediate through detailed ¹H and ¹³C NMR data interpretation. The principles and experimental protocols outlined herein are grounded in established scientific literature to ensure accuracy and reproducibility.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound of significant interest in organic synthesis, particularly as a building block in the development of pharmaceuticals and agrochemicals. Its trifunctionalized benzene ring offers multiple reaction sites for further chemical modification. Accurate structural confirmation is paramount, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular architecture in solution. This guide will provide a detailed interpretation of its ¹H and ¹³C NMR spectra, underpinned by fundamental principles of chemical shifts and spin-spin coupling.

Predicted NMR Data for this compound

The chemical environment of each nucleus in a molecule dictates its resonance frequency in an NMR spectrum. For this compound, the positions of the bromine, fluorine, and ethyl ester substituents on the benzene ring create a distinct pattern of signals. The predicted ¹H and ¹³C NMR data are summarized below, based on established substituent effects in aromatic systems.[1][2][3]

Predicted ¹H NMR Data

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.[1][2][3] The ethyl group will present as a quartet and a triplet.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 7.65 | dd | J(H3-H5) ≈ 2.5, J(H3-F4) ≈ 8.5 |

| H-5 | ~ 7.20 | ddd | J(H5-H6) ≈ 8.5, J(H5-F4) ≈ 8.5, J(H5-H3) ≈ 2.5 |

| H-6 | ~ 7.85 | dd | J(H6-H5) ≈ 8.5, J(H6-F4) ≈ 5.0 |

| -OCH₂CH₃ | ~ 4.40 | q | J ≈ 7.1 |

| -OCH₂CH₃ | ~ 1.40 | t | J ≈ 7.1 |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each carbon unless coupling to fluorine is observed.[2][3]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 164 |

| C-1 | ~ 130 (d, J(C1-F) ≈ 3 Hz) |

| C-2 | ~ 120 (d, J(C2-F) ≈ 25 Hz) |

| C-3 | ~ 135 (d, J(C3-F) ≈ 9 Hz) |

| C-4 | ~ 162 (d, J(C4-F) ≈ 255 Hz) |

| C-5 | ~ 118 (d, J(C5-F) ≈ 22 Hz) |

| C-6 | ~ 125 (d, J(C6-F) ≈ 4 Hz) |

| -OCH₂CH₃ | ~ 62 |

| -OCH₂CH₃ | ~ 14 |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters.

Sample Preparation

A well-prepared sample is crucial for obtaining a high-resolution NMR spectrum.[4][5][6]

Materials:

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

Pasteur pipette with glass wool

Procedure:

-

Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial.[7]

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.[5]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5][7]

-

Cap the NMR tube securely.

NMR Instrument Setup and Data Acquisition

Instrument:

-

400 MHz (or higher) NMR Spectrometer

Parameters for ¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 16 ppm

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

Parameters for ¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

In-Depth Spectral Interpretation

The predicted chemical shifts and coupling patterns arise from the electronic effects of the substituents on the benzene ring.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. researchgate.net [researchgate.net]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. sites.bu.edu [sites.bu.edu]

A Technical Guide to the Commercial Availability and Application of Ethyl 2-bromo-4-fluorobenzoate

Executive Summary

Ethyl 2-bromo-4-fluorobenzoate is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its molecular architecture, featuring strategically placed bromo and fluoro substituents, provides a versatile platform for the synthesis of complex molecules. The bromine atom serves as a reactive handle for cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target drug candidates. This guide provides an in-depth analysis of the commercial availability of this compound, details common synthesis protocols, outlines its key applications in drug discovery, and summarizes essential safety and handling procedures. This document is intended for researchers, chemists, and procurement specialists in the fields of chemical synthesis and drug development.

Introduction and Chemical Profile

This compound (CAS No. 651341-68-3) is a key organic intermediate valued for its unique combination of functional groups.[1] The presence of both a bromine and a fluorine atom on the benzene ring offers distinct synthetic advantages. The bromine atom at the 2-position is readily functionalized through various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The fluorine atom at the 4-position often imparts desirable pharmacokinetic properties to downstream active pharmaceutical ingredients (APIs), such as increased metabolic stability and enhanced membrane permeability.[2]

The ethyl ester functionality provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or conversion to amides. This trifunctional nature makes it a valuable building block in the construction of complex molecular scaffolds.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 651341-68-3 | [1] |

| Molecular Formula | C₉H₈BrFO₂ | [1] |

| Molecular Weight | 247.06 g/mol | [1] |

| Synonyms | Benzoic acid, 2-bromo-4-fluoro-, ethyl ester | [1] |

| Purity (Typical) | ≥96% | [1] |

| Physical State | Not specified, likely liquid or low-melting solid | |

| Storage | Store at room temperature | [1] |

Commercial Landscape and Procurement

This compound is available from a range of chemical suppliers that specialize in research chemicals and building blocks for synthesis. Purity levels are typically offered at 96% or higher, which is suitable for most research and development applications.[1] When procuring this reagent, it is critical for researchers to verify the CAS number to ensure they are ordering the correct isomer, as related compounds such as Ethyl 4-bromo-2-fluorobenzoate (CAS 474709-71-2) are also commercially available and serve different synthetic purposes.[4][5]

Prospective buyers should request a Certificate of Analysis (CoA) from the supplier to confirm purity and identify any potential impurities that might interfere with subsequent reactions.

Table 2: Representative Commercial Suppliers of this compound

| Supplier | CAS Number | Purity | Notes |

| ChemScene | 651341-68-3 | ≥96% | Offers quantities from 100mg.[1] |

| Smolecule | 1807088-10-3 | In Stock | Note: This is for a related methyl-substituted analog.[6] |

| BLD Pharm | 1807214-92-1 | Not specified | Note: This is for a related cyano-substituted analog.[7] |

It is important to note that the commercial availability of specific isomers can vary. Researchers should always confirm the exact structure and CAS number with the supplier before purchase.

Synthesis Methodology

The most common and economically viable route for the preparation of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2-bromo-4-fluorobenzoic acid (CAS 1006-41-3).[8] This acid-catalyzed reaction with ethanol is a standard procedure in organic synthesis.

Experimental Protocol: Fischer Esterification of 2-bromo-4-fluorobenzoic acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-bromo-4-fluorobenzoic acid (1.0 equivalent).

-

Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents) to serve as both the reactant and the solvent.

-

Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 equivalents).

-

Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for several hours (e.g., 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved via silica gel column chromatography if necessary.[9]

Caption: Synthesis workflow for this compound.

Core Applications in Research and Development

The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical sector.[3][10] Its structure is a common feature in the development of novel therapeutics, including anticancer agents, antidepressants, and antivirals.[10][11]

-

Scaffold for Drug Candidates: The fluorinated phenyl ring is a privileged scaffold in medicinal chemistry. The fluorine atom can block sites of metabolism, leading to improved drug half-life, and can form favorable interactions with protein targets, increasing binding affinity.[2]

-

Handle for Cross-Coupling: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide variety of substituents at the 2-position, enabling the rapid generation of diverse compound libraries for screening.

-

Ester Modification: The ethyl ester group can be hydrolyzed to the carboxylic acid for further functionalization or converted into a wide range of amides, which are common functional groups in many drug molecules.

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage Protocols

While a comprehensive Safety Data Sheet (SDS) should always be consulted before use, general safety protocols for halogenated aromatic esters apply. The related compound, Ethyl 4-fluorobenzoate, is known to cause serious eye irritation.[12] Precursors like 4-Bromo-2-fluorobenzoic acid are known irritants to the eyes, respiratory system, and skin.[13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[12]

-

Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Ensure adequate ventilation.[13]

Conclusion

This compound is a commercially available and synthetically valuable building block for chemical research, particularly in the realm of drug discovery. Its unique trifunctional nature allows for sequential and regioselective modifications, providing a powerful tool for the synthesis of complex molecular targets. While readily available from several suppliers, researchers must exercise diligence in confirming the correct isomer for their specific synthetic needs. Adherence to standard laboratory safety protocols is essential when handling this and related chemical compounds.

References

- 1. chemscene.com [chemscene.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. echemi.com [echemi.com]

- 5. Ethyl 4-bromo-2-fluorobenzoate [oakwoodchemical.com]

- 6. Buy Ethyl 2-bromo-6-fluoro-4-methylbenzoate | 1807088-10-3 [smolecule.com]

- 7. 1807214-92-1|Ethyl 2-bromo-4-cyano-3-fluorobenzoate|BLD Pharm [bldpharm.com]

- 8. 2-Bromo-4-fluorobenzoic acid 97 1006-41-3 [sigmaaldrich.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Mthis compound 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 2-bromo-4-fluorobenzoate

Introduction: The Strategic Value of Ethyl 2-bromo-4-fluorobenzoate in Modern Synthesis

This compound has emerged as a strategically important starting material in medicinal chemistry and materials science. Its structure is elegantly poised for sequential and diverse functionalization, making it a valuable building block for complex molecular architectures.[1][2] The molecule possesses three key points of reactivity: the carbon-bromine bond, the ethyl ester, and the aromatic ring itself.

The bromine atom at the 2-position serves as a versatile handle for a multitude of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high regioselectivity.[3] The ethyl ester at the 1-position can be readily hydrolyzed to the corresponding carboxylic acid, opening pathways for amide bond formation, or can be otherwise modified.[4] Finally, the fluorine atom at the 4-position imparts unique electronic properties to the ring and, more importantly, often enhances the metabolic stability and binding affinity of the final derivative, a highly desirable trait in drug design.[5][6]

This guide provides field-proven protocols and technical insights for the synthesis of key derivative classes from this compound. The methodologies are explained with a focus on the underlying principles, empowering researchers to not only replicate the procedures but also to adapt them for novel synthetic challenges.

Core Synthetic Pathways from this compound

The primary synthetic utility of this compound lies in the selective transformation of the C-Br bond, followed by modification of the ester group. The following diagram illustrates the key derivative classes accessible from this versatile starting material.

Caption: Key synthetic transformations of this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing C(sp²)-C(sp²) bonds.[7] For a substrate like this compound, the reactivity of the C-Br bond is generally lower than a corresponding C-I bond, necessitating careful selection of a catalytic system to ensure efficient oxidative addition, the rate-limiting step for many aryl bromides.[8]

Causality Behind Experimental Choices:

-

Catalyst/Ligand System: While Pd(PPh₃)₄ can be effective, modern catalytic systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos with a simple palladium source like Pd(OAc)₂ often provide superior results.[9] These ligands accelerate both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.

-

Base and Solvent: A moderately strong inorganic base is required to facilitate the crucial transmetalation step. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices. A mixed solvent system, typically an organic solvent like dioxane or toluene with water, is used to dissolve both the organic substrates and the inorganic base.[10]

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) established by thoroughly degassing the solvent and using Schlenk line techniques.[9]

Experimental Protocol: Synthesis of Ethyl 4-fluoro-4'-methoxy-[1,1'-biphenyl]-2-carboxylate

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL, degassed)

-

Water (0.5 mL, degassed)

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the tube with argon three times to establish an inert atmosphere.

-

Add the degassed 1,4-dioxane and degassed water via syringe.

-

Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.

-

Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 88 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |

| 3-Thienylboronic acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | DME/H₂O | 90 | 85 |

| 4-Acetylphenylboronic acid | Pd(OAc)₂ (2%) / XPhos (4%) | K₃PO₄ | Dioxane/H₂O | 100 | 90 |

Buchwald-Hartwig Amination: Synthesis of 2-Aminoaryl Derivatives

The Buchwald-Hartwig amination is a pivotal method for forming C-N bonds, a linkage central to countless pharmaceutical agents. The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base.[11]

Causality Behind Experimental Choices:

-

Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. These bases are strong enough to deprotonate the amine nucleophile (or the N-H bond in the intermediate complex) without competing in nucleophilic attack on the aryl halide.

-

Ligand Design: The choice of ligand is crucial for accommodating the amine nucleophile and facilitating the C-N bond-forming reductive elimination. Biaryl phosphine ligands like XantPhos or Josiphos are often effective.[11]

-

Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are typically used to ensure the solubility of the reactants and to prevent quenching of the strong base.

Experimental Protocol: Synthesis of Ethyl 4-fluoro-2-(phenylamino)benzoate

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Aniline (1.1 mmol, 1.1 equiv)

-

[Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0), 0.015 mmol, 1.5 mol%)

-

XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.03 mmol, 3 mol%)

-

Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (5 mL)

Procedure:

-

In a glovebox, add NaOt-Bu, [Pd₂(dba)₃], and XantPhos to a dry Schlenk tube.

-

Add this compound and a magnetic stir bar.

-

Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by aniline via syringe under a positive pressure of argon.

-

Place the sealed tube in a preheated oil bath at 110 °C.

-

Stir the reaction until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 6-18 hours).

-

Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the resulting crude material by flash column chromatography to obtain the desired product.

| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Aniline | Pd₂(dba)₃ / XantPhos | NaOt-Bu | Toluene | 110 | 85 |

| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 91 |

| Benzylamine | Pd₂(dba)₃ / DavePhos | LHMDS | Dioxane | 100 | 82 |

| N-Methylaniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 78 |

Sonogashira Coupling: Synthesis of Aryl-Alkynyl Scaffolds

The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[12] This reaction is typically co-catalyzed by palladium and copper salts.[13]

Causality Behind Experimental Choices:

-

Dual Catalysis: The reaction proceeds via two interconnected catalytic cycles. The palladium catalyst performs the oxidative addition with the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex.[13]

-

Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent.[12]

-